molecular formula C5H13ClN2O B3231992 3-amino-N-methylbutanamide hydrochloride CAS No. 1332531-66-4

3-amino-N-methylbutanamide hydrochloride

Cat. No.: B3231992
CAS No.: 1332531-66-4
M. Wt: 152.62
InChI Key: NQEFXRFCVFZOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-methylbutanamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O. It is commonly used as a pharmaceutical intermediate and in organic synthesis. The compound is known for its role in the synthesis of various drugs, including anticancer agents .

Preparation Methods

3-amino-N-methylbutanamide hydrochloride is often prepared through organic synthesis. One common method involves reacting N-methyl butanol amine with an appropriate organic acid to generate 3-amino-N-methylbutanamide, which is then converted to its hydrochloride salt . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

3-amino-N-methylbutanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The amine group can participate in substitution reactions, often with halogenated compounds.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-amino-N-methylbutanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-methylbutanamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and modulate biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-amino-N-methylbutanamide hydrochloride can be compared with other similar compounds, such as:

  • 3-amino-N-ethylbutanamide hydrochloride
  • 3-amino-N-propylbutanamide hydrochloride
  • 3-amino-N-isopropylbutanamide hydrochloride

These compounds share similar chemical structures but differ in their alkyl substituents. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and applications .

Properties

IUPAC Name

3-amino-N-methylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(6)3-5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEFXRFCVFZOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332531-66-4
Record name 3-amino-N-methylbutanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-methylbutanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-amino-N-methylbutanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
3-amino-N-methylbutanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
3-amino-N-methylbutanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
3-amino-N-methylbutanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-amino-N-methylbutanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.